N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide
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Overview
Description
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C12H16N2O4S and its molecular weight is 284.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Sulfonamide Derivatives
Sulfonamide derivatives, including structures similar to N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide, have been synthesized for their potential antibacterial and anticancer activities. The chemical properties and synthesis pathways of these compounds are critical for understanding their function and potential applications in medicinal chemistry (Özdemir et al., 2009).
Catalytic Applications
Research has demonstrated the utility of sulfonamide derivatives in catalysis, such as in the methanesulfonylation of toluene, indicating their potential in synthetic chemistry applications for enhancing reaction selectivity and efficiency (Smith et al., 1997).
Structural Studies
Detailed structural analyses of sulfonamide derivatives, including X-ray powder diffraction studies, highlight the importance of understanding the molecular geometry, intermolecular interactions, and supramolecular assembly for the development of new materials and pharmaceuticals (Dey et al., 2015).
Biological Activities
Antimicrobial and Anticancer Activities
A range of sulfonamide derivatives have been investigated for their antimicrobial and anticancer properties, suggesting their potential in the development of new therapeutic agents. Studies have shown significant activities against various bacterial and cancer cell lines, underscoring the importance of chemical modifications in enhancing biological activity (Premakumari et al., 2014).
Enzyme Inhibition
Some compounds structurally related to this compound have shown enzyme inhibition properties, such as anti-acetylcholinesterase activity, which could be useful in the study of diseases like Alzheimer's (Holan et al., 1997).
Mechanism of Action
Target of Action
The primary target of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide is the sigma-2 (σ2) receptor . This receptor, also known as the Transmembrane Protein 97 (TMEM97), has been linked to several conditions and disease states such as schizophrenia, cancer, Alzheimer’s disease, traumatic brain injury, and neuropathic pain .
Mode of Action
This compound interacts with its target, the sigma-2 receptor, by binding to it. This compound has demonstrated high affinity (Ki = 36 nM) and excellent selectivity for the sigma-2 receptor over other receptors .
Biochemical Pathways
The sigma-2 receptor is present in the endoplasmic reticulum and lysosomes where it binds to cholesterol , suggesting that this compound may influence lipid metabolism and intracellular signaling pathways.
Result of Action
Its high affinity and selectivity for the sigma-2 receptor suggest that it may have significant effects on cellular processes regulated by this receptor .
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-9-3-5-10(6-4-9)14-8-11(18-12(14)15)7-13-19(2,16)17/h3-6,11,13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANUXZHBCRCFCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.